molecular formula C12H13F2NO3 B1425407 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid CAS No. 1485705-79-0

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid

Cat. No.: B1425407
CAS No.: 1485705-79-0
M. Wt: 257.23 g/mol
InChI Key: IMPRUZOWKXAIGO-UHFFFAOYSA-N
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Description

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid is a synthetic organic compound featuring a carbamoyl group linked to a 3,5-difluorophenyl moiety and a branched propanoic acid backbone.

Properties

IUPAC Name

4-(3,5-difluoroanilino)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPRUZOWKXAIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=CC(=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of 3,5-difluoroaniline derivative: The starting material is often a 3,5-difluoroaniline or its protected form, which serves as the amino component.
  • Carbamoyl activation: The carbamoyl group is introduced via reaction with carbamoyl chlorides or isocyanates, which are prepared from corresponding amines or alcohol derivatives.
  • Coupling reaction: The aromatic amine reacts with a carbamoyl chloride or an activated carbamoyl intermediate in the presence of a base (e.g., triethylamine or pyridine) to form the carbamoyl linkage.

Representative Reaction Scheme:

3,5-difluoroaniline + carbamoyl chloride → carbamoyl derivative

Research Findings:

  • The coupling efficiency depends on the electronic effects of fluorine substituents, which can influence reaction conditions such as temperature and solvent choice.
  • Use of polar aprotic solvents like dichloromethane or dimethylformamide enhances yields.

Carboxylation of the Dimethylpropanoic Acid Core

The core 2,2-dimethylpropanoic acid skeleton is typically synthesized via alkylation or oxidation pathways starting from simpler precursors such as isobutylene or tert-butyl derivatives.

Methodologies:

  • Direct oxidation: Isobutylene derivatives undergo oxidation to form the corresponding carboxylic acids.
  • Alkylation of malonate esters: Malonate derivatives are alkylated with tert-butyl or other suitable alkyl halides, followed by hydrolysis and decarboxylation to yield the acid.

Research Data:

  • The oxidation of isobutylene using oxygen or peracid reagents under controlled conditions yields high purity 2,2-dimethylpropanoic acid.
  • Alkylation methods require careful control of reaction conditions to prevent over-alkylation or side reactions.

Coupling of the Carboxylic Acid with the Aromatic Carbamoyl Moiety

The final step involves coupling the carboxylic acid with the carbamoyl component, often via peptide coupling reagents such as:

This step forms the amide bond between the acid and the carbamoyl group, completing the synthesis.

Reaction Conditions:

  • Solvent: Dichloromethane or DMF
  • Base: DIPEA or triethylamine
  • Temperature: Room temperature to mild heating (20–40°C)

Research Insights:

  • Use of HATU or similar uronium salts significantly improves coupling efficiency and reduces racemization.
  • Purification typically involves column chromatography or recrystallization.

Alternative Synthetic Routes:

Recent patents and research suggest alternative routes, including:

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Typical Conditions Advantages References
Amide coupling via carbamoyl chlorides 3,5-difluoroaniline, carbamoyl chloride Triethylamine, DCM/DMF Room temp, inert atmosphere High selectivity, straightforward , Patent WO2016202253A1
Carboxylation of isobutylene derivatives Isobutylene, malonate esters Oxidants (O2, peracids) Elevated temperature, oxidative conditions Efficient for core synthesis Literature review
Peptide coupling with uronium reagents Carboxylic acid, carbamoyl derivatives HATU, DIPEA Room temp, dry solvents High yield, minimal racemization Patent EP3661923NWB1

Research Findings and Considerations

  • The electronic nature of fluorine substituents influences the reactivity of aromatic amines and carbamoyl chlorides, requiring optimization of reaction conditions.
  • Protecting groups may be employed during multi-step synthesis to prevent undesired side reactions.
  • Purification techniques such as chromatography are vital for obtaining high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the carbamoyl moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Phenyl Ring Core Structure Primary Use Implications of Structural Differences
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid 3,5-difluoro 2,2-dimethylpropanoic acid Not explicitly stated (inferred: agrochemical) Fluorine’s electronegativity enhances binding affinity; branched chain improves metabolic stability.
1-(((2,4-Dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid (Cyclanilide) 2,4-dichloro Cyclopropanecarboxylic acid Plant growth regulator Chlorine’s lipophilicity increases membrane permeability; cyclopropane rigidity may limit conformational flexibility .
1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole) 2,4-dichloro Triazole + dioxolane Fungicide Triazole ring inhibits fungal cytochrome P450 enzymes; dioxolane enhances systemic mobility .
1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Propiconazole) 2,4-dichloro Triazole + dioxolane + propyl Broad-spectrum fungicide Propyl chain extends half-life; dichlorophenyl group boosts antifungal potency .

Key Observations

Substituent Effects: Fluorine vs. Chlorine: The 3,5-difluorophenyl group in the target compound offers stronger electronegativity and smaller atomic size compared to 2,4-dichlorophenyl substituents in cyclanilide or triazole-based fungicides. This may improve target selectivity and reduce off-site toxicity . Branched vs.

Functional Implications: Agrochemical Use: Unlike triazole derivatives (e.g., etaconazole, propiconazole), the target compound lacks a heterocyclic ring, suggesting a different mode of action, possibly as a herbicide or growth regulator via auxin-like pathways. Metabolic Stability: The dimethyl group in the propanoic acid chain may slow oxidative metabolism compared to the cyclopropane or dioxolane structures, extending bioavailability.

Biological Activity

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.24 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,5-difluoroaniline with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to avoid hydrolysis of the acid chloride.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
  • Reduction : Reduction reactions can convert the carbamoyl group to amines using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Electrophilic aromatic substitution can introduce various functional groups onto the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity and specificity, while the carbamoyl moiety may facilitate hydrogen bonding or other interactions that modulate target activity.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : Studies on similar compounds suggest that it may inhibit cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory responses .
  • Cholinesterase Inhibition : As a carbamate derivative, it may exhibit selective inhibition of butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment. Compounds with carbamate groups have shown significant positive effects on cognitive symptoms by inhibiting cholinesterases .

Case Studies and Research Findings

  • Inhibition Studies : A study on biscarbamates indicated that compounds similar to this compound displayed time-dependent inhibition of BChE and acetylcholinesterase (AChE), with some compounds being significantly more potent than existing treatments like rivastigmine .
  • Biochemical Profiling : In vitro studies have demonstrated that modifications in the carbamoyl group can lead to enhanced biological activity. The structure-activity relationship (SAR) analysis indicates that specific substituents can drastically alter inhibitory potency against cholinesterases .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential anti-inflammatory and cholinesterase inhibition
RivastigmineRivastigmineApproved for Alzheimer's; cholinesterase inhibitor

Q & A

Q. What are the established synthetic methodologies for preparing 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid, and what key reaction parameters influence yield and purity?

Answer: The synthesis typically involves coupling 3,5-difluorophenyl isocyanate with a 2,2-dimethylpropanoic acid derivative. Key parameters include:

  • Coupling agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or similar reagents enhance carbamoyl bond formation .
  • Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) improve reaction efficiency .
  • Temperature : Room temperature to mild heating (25–40°C) minimizes side reactions .
  • Stoichiometry : A 1:1 molar ratio of isocyanate to carboxylic acid derivative is critical to avoid oligomerization .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the 3,5-difluorophenyl group (aromatic protons at δ 6.8–7.2 ppm) and the carbamoyl NH signal (δ 8.0–8.5 ppm) .
    • ¹⁹F NMR : Distinct doublets for meta-fluorine atoms (δ -110 to -115 ppm) validate substitution patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% by area normalization) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z 296.1) .

Q. What are the solubility profiles of this compound in common solvents, and how do substituents influence its lipophilicity?

Answer:

  • Solubility :
    • High in DMSO (>50 mg/mL) due to the carbamoyl and carboxylic acid groups.
    • Moderate in methanol/ethanol (10–20 mg/mL) .
    • Low in non-polar solvents (e.g., hexane).
  • Lipophilicity : The 3,5-difluorophenyl group increases logP (~2.5), as observed in analogs like 3,5-difluorocinnamic acid (logP = 2.2) . Use the shake-flask method with octanol/water partitioning for experimental determination .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl group impact the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer: The 2,2-dimethyl group creates steric hindrance, slowing reactions at the carbonyl carbon. Strategies to mitigate this include:

  • Elevated temperatures (60–80°C) to increase reaction kinetics .
  • Bulky nucleophiles (e.g., tert-butylamine) to exploit steric complementarity .
  • Catalytic additives : 4-Dimethylaminopyridine (DMAP) enhances acyl transfer efficiency .

Q. What strategies can reconcile discrepancies in biological activity data observed across different assay conditions?

Answer:

  • pH standardization : The carboxylic acid group’s ionization (pKa ~4.5) affects solubility and binding. Use buffered assays (pH 7.4) to mimic physiological conditions .
  • Orthogonal assays : Validate activity via fluorescence polarization (binding affinity) and enzymatic inhibition (IC50) to rule out false positives .
  • Control for fluorophore interference : The difluorophenyl group may quench fluorescence in cell-based assays; use non-fluorescent readouts (e.g., luminescence) .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

Answer:

  • Density Functional Theory (DFT) : Models the electron-withdrawing effect of fluorine atoms on the phenyl ring, which polarizes the carbamoyl group and enhances hydrogen bonding .
  • Molecular Dynamics (MD) simulations : Simulate interactions with catalytic pockets (e.g., serine hydrolases) to assess binding stability .
  • Free Energy Perturbation (FEP) : Quantifies energy changes upon fluorine substitution compared to non-fluorinated analogs .

Q. How should researchers design experiments to study the environmental fate of this compound?

Answer:

  • Abiotic degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis light) to identify breakdown products .
  • Biotic degradation : Use soil microcosms or activated sludge to assess microbial metabolism via LC-MS/MS .
  • Partition coefficients : Measure soil adsorption (Kd) and octanol-water distribution (Dow) to model environmental persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid

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